molecular formula C14H10O2 B091356 2-Benzoylbenzaldehyde CAS No. 16780-82-8

2-Benzoylbenzaldehyde

Cat. No. B091356
CAS RN: 16780-82-8
M. Wt: 210.23 g/mol
InChI Key: HIHTVTATSKDEQF-UHFFFAOYSA-N
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Patent
US04504491

Procedure details

The benzaldehyde of formula VII may be prepared from the corresponding methyl-substituted benzophenone. The methyl substituent is first subjected to side-chain bromination, e.g. by treatment with bromine and the resulting dibromomethyl benzophenone hydrolysed with strong mineral acid, e.g. sulphuric acid to give the corresponding benzoyl-benzaldehyde. The aldehyde group can then be protected, e.g. as an acetal or ketal and the unprotected carbonyl group linking the two aromatic rings then reacted with methyl magnesium iodide under the conditions of the Grignard synthesis followed by dehydration or reacted with a Wittig reagent to convert that carbonyl group into a corresponding 1-phenylvinyl benzaldehyde in which the aldehyde group is protected. The protecting group can then be removed to give the 1-phenylvinyl benzaldehyde which can then be reacted with methyl magnesium iodide, hydrogen cyanide or ethynyl magnesium bromide to give the correspondingly α-substituted 1-phenylvinyl benzyl alcohol. Protection of the aldehyde group is not necessary when, for example, an α-methyl-benzyl alcohol product is required. In such a case, a benzoyl-benzaldehyde can be reacted with 2 equivalents of, for example, methyl magnesium iodide in accordance with the reaction: ##STR13## The Grignard technique can also be used directly on α-substituted benzoyl-benzoyl alcohols, e.g. in accordance with the reaction: ##STR14##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl-substituted benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
dibromomethyl benzophenone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1](=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.BrBr.BrC([C:14]1[CH:27]=[CH:26][CH:25]=[CH:24][C:15]=1[C:16](C1C=CC=CC=1)=[O:17])Br.S(=O)(=O)(O)O>>[C:1]([C:14]1[CH:27]=[CH:26][CH:25]=[CH:24][C:15]=1[CH:16]=[O:17])(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)=O
Name
formula VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
methyl-substituted benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
methyl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Four
Name
dibromomethyl benzophenone
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC(Br)C1=C(C(=O)C2=CC=CC=C2)C=CC=C1
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)C1=C(C=O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.